2-Naphthylthioacetonitrile

Description

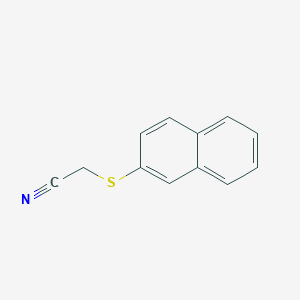

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMHSJMACRLMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277521 | |

| Record name | 2-Naphthylthioacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-69-6 | |

| Record name | NSC2719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylthioacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Naphthylthioacetonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Naphthylthioacetonitrile, a molecule of interest in medicinal chemistry and materials science. The document details a robust synthetic protocol, rooted in the principles of the Williamson ether synthesis, and offers a thorough guide to the analytical techniques required for its structural elucidation and purity assessment. This whitepaper is designed to equip researchers with the necessary knowledge to confidently prepare and validate this compound in a laboratory setting, fostering further exploration of its potential applications. The naphthalene scaffold is a significant building block in drug discovery, known for its presence in a variety of therapeutic agents.[1] The introduction of a thioacetonitrile functional group to this core structure opens avenues for novel molecular designs and biological activities.

Introduction: The Scientific Rationale

The synthesis of novel organic compounds is the cornerstone of innovation in drug discovery and materials science. This compound, with its unique combination of a bulky, aromatic naphthalene ring and a reactive thioacetonitrile moiety, presents a compelling target for chemical synthesis. The naphthalene group is a well-established pharmacophore, appearing in numerous FDA-approved drugs.[1] Its lipophilic nature can enhance membrane permeability, a critical factor in drug bioavailability.[2] The thioether linkage provides metabolic stability, while the nitrile group can participate in various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.[3][4]

This guide provides a detailed, field-proven methodology for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the reaction. By understanding the "why" behind the "how," researchers can troubleshoot and adapt the protocol to their specific needs.

Synthetic Protocol: A Validating System

The synthesis of this compound is efficiently achieved through a nucleophilic substitution reaction, a variation of the classic Williamson ether synthesis.[5][6][7][8][9] In this adaptation, a thiolate anion, generated in situ from 2-naphthalenethiol, acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile. This reaction proceeds via an SN2 mechanism, which dictates specific requirements for optimal yield and purity.[5][6][7]

Reaction Mechanism and Causality

The reaction proceeds in two key stages:

-

Deprotonation: 2-Naphthalenethiol is a weak acid and requires a base to form the more nucleophilic thiolate anion. The choice of base is critical; a strong base is required to ensure complete deprotonation without promoting side reactions.

-

Nucleophilic Attack: The generated 2-naphthalenethiolate then attacks the carbon atom of chloroacetonitrile, displacing the chloride leaving group in a concerted SN2 fashion.[5][6][7] The efficiency of this step is highly dependent on the solvent and temperature.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Techniques Made Simple: Drug Delivery Techniques, Part 2: Commonly Used Techniques to Assess Topical Drug Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]

- 4. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]

- 9. jk-sci.com [jk-sci.com]

Spectroscopic Data of 2-Naphthylthioacetonitrile: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2-Naphthylthioacetonitrile (C₁₂H₉NS), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous structural confirmation of synthesized compounds is paramount. Spectroscopic techniques provide a powerful arsenal for elucidating molecular structures, ensuring the identity, purity, and integrity of pharmaceutical intermediates like this compound. This guide delves into the core spectroscopic data of this compound, explaining the causality behind experimental choices and providing a self-validating system for its characterization.

Molecular Structure of this compound:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular structure can be constructed.

Experimental Protocol: NMR Spectrum Acquisition

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1] The spectra are recorded on a high-field NMR spectrometer, for instance, at a frequency of 600 MHz for ¹H NMR, to achieve optimal resolution and sensitivity.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.06 | d | 1H | 1.8 | H-1 (Naphthyl) |

| 7.89 - 7.81 | m | 3H | - | H-3, H-4, H-8 (Naphthyl) |

| 7.58 | m | 1H | - | H-5 (Naphthyl) |

| 7.55 - 7.50 | m | 2H | - | H-6, H-7 (Naphthyl) |

| 3.82 | s | 2H | - | -S-CH₂-CN |

In-depth Analysis:

The aromatic region of the spectrum (7.50-8.06 ppm) displays a complex pattern of signals corresponding to the seven protons of the naphthalene ring. The downfield shift of these protons is characteristic of aromatic systems. The distinct doublet at 8.06 ppm with a small coupling constant is assigned to the H-1 proton, which is deshielded by the anisotropic effect of the adjacent aromatic ring and the sulfur atom. The methylene protons (-S-CH₂-CN) appear as a sharp singlet at 3.82 ppm. The singlet nature of this peak indicates the absence of any adjacent protons. The integration of this signal corresponds to two protons, confirming the presence of the methylene group.

Caption: Key regions in the ¹H NMR spectrum.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~134 | C-2 (Naphthyl, C-S) |

| ~133 | C-4a (Naphthyl) |

| ~132 | C-8a (Naphthyl) |

| ~129 | C-4 (Naphthyl) |

| ~128 | C-5 (Naphthyl) |

| ~127 | C-8 (Naphthyl) |

| ~126 | C-1, C-3, C-6, C-7 (Naphthyl) |

| ~117 | -CN (Nitrile) |

| ~25 | -S-CH₂-CN |

In-depth Analysis:

The ¹³C NMR spectrum is expected to show a total of 12 distinct signals. The carbons of the naphthalene ring will resonate in the aromatic region (120-140 ppm). The carbon atom directly attached to the sulfur (C-2) is expected to be the most downfield among the naphthyl carbons due to the electronegativity of the sulfur atom. The nitrile carbon (-CN) typically appears around 117 ppm. The methylene carbon (-S-CH₂-CN) is expected to be the most upfield signal, appearing around 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: IR Spectrum Acquisition

The IR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet method or as a thin film. In the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

IR Spectral Data and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~2250 | Medium, Sharp | C≡N stretch (Nitrile) |

| ~1600, 1500, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~740 | Strong | C-S stretch |

In-depth Analysis:

The IR spectrum of this compound will exhibit several characteristic absorption bands that confirm its structure. A sharp, medium-intensity band around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[3] The presence of the naphthalene ring is confirmed by the aromatic C-H stretching vibrations typically observed just above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1450-1600 cm⁻¹ region. The weak aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹. A strong absorption around 740 cm⁻¹ can be attributed to the C-S stretching vibration.

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The combined data from ¹H NMR, ¹³C NMR, IR, and MS techniques offer a self-validating system for confirming the structure and purity of this important pharmaceutical intermediate. By understanding the principles behind these techniques and the interpretation of the resulting spectra, researchers can ensure the quality and integrity of their synthetic products, a critical aspect of drug development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Libretexts. (2021, August 15). 13C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Libretexts. (2021, August 15). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Acetonitrile. National Institute of Standards and Technology. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

2-Naphthylthioacetonitrile: A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Naphthylthioacetonitrile, a bifunctional molecule incorporating a bulky naphthyl group, a reactive nitrile, and a versatile thioether linkage, has emerged as a valuable synthon for the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of its α-methylene group, activated by the electron-withdrawing nitrile, coupled with the potential for transformations at the thioether and naphthyl moieties, provides a rich platform for chemical exploration. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 5324-69-6 | [1] |

| Molecular Formula | C₁₂H₉NS | [1] |

| Molecular Weight | 199.27 g/mol | [1][2] |

| IUPAC Name | 2-(naphthalen-2-ylthio)acetonitrile | [1] |

| Melting Point | 83°C | [2] |

| Boiling Point | 180.5°C (Flash Point) | [2] |

| Calculated logP | 3.455 | [3] |

Synthesis of this compound: A Practical Protocol

The most direct and reliable method for the synthesis of this compound involves the nucleophilic substitution of a haloacetonitrile with 2-naphthalenethiol. This S-alkylation reaction is a robust and high-yielding transformation.

Experimental Protocol: Synthesis of 2-(naphthalen-2-ylthio)acetonitrile

Materials:

-

2-Naphthalenethiol

-

Chloroacetonitrile

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Brine solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred solution of 2-naphthalenethiol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Heterocyclic Synthesis

The activated methylene group in this compound makes it an excellent substrate for a variety of condensation and cyclization reactions, providing access to a wide range of heterocyclic scaffolds of medicinal and material science interest.

The Gewald Reaction: A Gateway to Substituted Thiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes[3][7][8]. The reaction typically involves an α-methylene-activated nitrile, a carbonyl compound, and elemental sulfur in the presence of a base[7]. The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and antifungal properties[9][10].

Illustrative Protocol: Gewald Synthesis of a Naphthyl-substituted 2-Aminothiophene

Materials:

-

This compound

-

Cyclohexanone

-

Elemental Sulfur

-

Morpholine or Triethylamine

-

Ethanol or Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) and cyclohexanone (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of morpholine or triethylamine (0.2 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature, and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyano-4,5-tetramethylene-thiophene derivative.

Caption: Generalized mechanism of the Gewald reaction.

The Thorpe-Ziegler Reaction: Construction of Fused Ring Systems

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form cyclic enamines, which can then be hydrolyzed to cyclic ketones[11][12][13]. This reaction is particularly useful for the synthesis of five- and six-membered rings and macrocycles[13]. By designing appropriate precursors derived from this compound, this methodology can be employed to construct novel fused heterocyclic systems containing a thiophene or pyridine ring.

For instance, an α,ω-dinitrile can be synthesized by alkylating this compound with a suitable dihaloalkane, followed by a second nucleophilic substitution with a cyanide source. The resulting dinitrile can then undergo a Thorpe-Ziegler cyclization.

Conceptual Workflow: Thorpe-Ziegler Cyclization

-

Dinitrile Synthesis: Alkylation of this compound with a dihaloalkane (e.g., 1,3-dibromopropane) to introduce a reactive handle, followed by cyanation to yield the α,ω-dinitrile.

-

Intramolecular Cyclization: Base-catalyzed intramolecular condensation of the dinitrile to form a cyclic enaminonitrile.

-

Hydrolysis: Acidic workup to hydrolyze the enaminonitrile to the corresponding cyclic ketone.

Caption: Conceptual workflow for the Thorpe-Ziegler reaction.

Biological Significance of Naphthyl-Substituted Heterocycles

The fusion of a naphthalene ring with various heterocyclic systems has proven to be a fruitful strategy in the design of novel bioactive molecules. The lipophilic nature of the naphthyl group can enhance membrane permeability and protein-ligand interactions, while the heterocyclic core provides a scaffold for diverse functionalization and interaction with biological targets.

-

Antimicrobial and Antifungal Activity: Thiophene and thiazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal activities[9][10][14][15][16][17]. The incorporation of a naphthyl moiety into these heterocyclic systems has been shown to modulate and, in some cases, enhance this activity[14][15]. For example, certain naphthylthiazole derivatives have demonstrated potent antifungal activity against pathogenic Candida species[15].

-

Anticancer Potential: The 2-aminothiophene scaffold is a constituent of several compounds with reported antiproliferative and anticancer properties[9]. The ability to readily synthesize a library of substituted naphthyl-thiophenes using the Gewald reaction with this compound opens avenues for the discovery of new anticancer agents.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, offering a convenient entry point to a wide range of functionalized heterocyclic compounds. Its straightforward synthesis and the reactivity of its activated methylene group make it an ideal substrate for multicomponent reactions like the Gewald synthesis and for the construction of fused ring systems via the Thorpe-Ziegler cyclization. The resulting naphthyl-substituted thiophenes, thiazoles, and other heterocycles are of significant interest in drug discovery, with demonstrated potential as antimicrobial, antifungal, and anticancer agents. This guide provides a foundational understanding of the chemistry of this compound, empowering researchers to explore its full potential in their synthetic endeavors.

References

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.

- Sabat, M., & Scott, R. W. (2012). 2-Aminothiophenes in medicinal chemistry. Future medicinal chemistry, 4(12), 1583-1610.

- Petrikaite, V., & Tarasevicius, E. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas, Lithuania), 47(9), 509-515.

- El-Gaby, M. S. A. (2006). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents.

- Hagras, M., Abutaleb, N. S., Ezzat, H. G., Salama, E. A., Seleem, M. N., & Mayhoub, A. S. (2023). Naphthylthiazoles: a class of broad-spectrum antifungals. RSC medicinal chemistry, 14(11), 2089-2099.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5324-69-6). Retrieved from [Link]

- Roman, G. (2015). A review of the applications of 2-aminothiophenes in organic and medicinal chemistry. Current Organic Chemistry, 19(12), 1126-1151.

-

ResearchGate. (2012). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthylthiazoles:Broad Spectrum Class of Antifungals. Retrieved from [Link]

- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43.

- Google Patents. (2021). High-purity 2-naphthylacetonitrile and production method thereof.

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5324-69-6). Retrieved from [Link]

-

National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). CHLOROACETONITRILE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

- Google Patents. (2021). High purity 2-naphthylacetonitrile and method for producing same.

-

ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]

-

Penta chemicals. (2025). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

- Google Patents. (2024). Method for producing 2-(halogenated methyl)naphthalene and 2-naphthyl acetonitrile.

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

MDPI. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

Sources

- 1. 2-(2-NAPHTHYLTHIO)ACETONITRILE | 5324-69-6 [chemicalbook.com]

- 2. 2-(2-NAPHTHYLTHIO)ACETONITRILE | CAS: 5324-69-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Naphthylthiazoles: a class of broad-spectrum antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanistic Pathway and Synthesis of 2-Naphthylthioacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Naphthylthioacetonitrile Scaffold

2-Naphthylthioacetonitrile is a versatile chemical intermediate characterized by a naphthalene core linked to an acetonitrile group through a thioether bond. This unique molecular architecture serves as a valuable building block in medicinal chemistry and materials science. The naphthalene moiety is a common feature in a variety of biologically active compounds, while the thioether and nitrile functionalities offer multiple avenues for further chemical modification. A thorough understanding of the synthesis of this compound is therefore crucial for researchers aiming to develop novel therapeutics and functional materials.

This guide provides a detailed exploration of the mechanistic pathway for the synthesis of this compound, focusing on the widely employed nucleophilic substitution reaction. It offers practical, field-proven insights into the experimental execution of this synthesis, including a step-by-step protocol, a discussion of critical parameters, and potential challenges.

Core Mechanistic Pathway: An Symmetrical Nucleophilic Substitution (SN2) Approach

The primary and most efficient route to this compound involves a bimolecular nucleophilic substitution (SN2) reaction. This pathway is analogous to the well-established Williamson ether synthesis. In this case, a thiolate anion, generated from 2-naphthalenethiol, acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group.

The reaction proceeds in two key steps:

-

Deprotonation of 2-Naphthalenethiol: The thiol proton of 2-naphthalenethiol is acidic and can be removed by a suitable base to form the highly nucleophilic 2-naphthalenethiolate anion. The choice of base is critical and influences the reaction rate and yield.

-

Nucleophilic Attack and Displacement: The generated thiolate anion then attacks the carbon atom of the chloromethyl group in chloroacetonitrile. This attack occurs from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the electrophilic carbon were chiral. The carbon-sulfur bond is formed concurrently with the cleavage of the carbon-chlorine bond in a single, concerted step.

Below is a Graphviz diagram illustrating the SN2 mechanistic pathway.

Caption: SN2 Mechanistic Pathway for the Synthesis of this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 2-Naphthalenethiol | 160.24 | 1.60 g | 10 mmol | Starting Material |

| Chloroacetonitrile | 75.50 | 0.83 g (0.66 mL) | 11 mmol | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol | Base |

| Anhydrous Acetone | 58.08 | 50 mL | - | Solvent |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.60 g (10 mmol) of 2-naphthalenethiol and 50 mL of anhydrous acetone.

-

Addition of Base: To the stirred solution, add 2.76 g (20 mmol) of anhydrous potassium carbonate. Stir the suspension at room temperature for 30 minutes. The formation of the potassium salt of 2-naphthalenethiol should result in a slightly cloudy mixture.

-

Addition of Electrophile: Slowly add 0.83 g (0.66 mL, 11 mmol) of chloroacetonitrile to the reaction mixture using a dropping funnel or a syringe. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride by-products.

-

Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound as a white solid.

Expected Yield and Characterization

-

Expected Yield: 85-95%

-

Appearance: White to off-white solid

-

Melting Point: 79-81 °C

-

1H NMR (CDCl3, 400 MHz): δ 7.85-7.75 (m, 4H), 7.55-7.45 (m, 3H), 3.65 (s, 2H).

-

13C NMR (CDCl3, 100 MHz): δ 133.7, 132.5, 131.9, 129.1, 128.0, 127.8, 127.0, 126.8, 126.7, 125.4, 116.8, 20.5.

Causality Behind Experimental Choices: Field-Proven Insights

The success of this synthesis hinges on several critical parameters. Understanding the causality behind these choices is paramount for troubleshooting and optimization.

-

Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the thiol without causing significant side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions. The use of an excess of the base ensures complete deprotonation of the thiol.

-

Choice of Solvent: Acetone is a good choice of solvent as it is polar aprotic, which favors SN2 reactions. It readily dissolves the reactants and is easily removed after the reaction. Other polar aprotic solvents like acetonitrile or DMF can also be used.

-

Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

-

Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the oxidation of the thiol to the corresponding disulfide, which can be a significant side product.

Advanced Synthesis Methodologies

For researchers seeking to optimize reaction times and yields, alternative methodologies such as Phase-Transfer Catalysis (PTC) and Microwave-Assisted Synthesis offer significant advantages.

Phase-Transfer Catalysis (PTC)

PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution) by using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB). The catalyst transports the thiolate anion from the solid or aqueous phase into the organic phase where it can react with the chloroacetonitrile. This method often leads to higher yields and can be performed under milder conditions.[1][2]

Caption: General Workflow for Phase-Transfer Catalyzed Synthesis.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. This technique often leads to higher yields and cleaner reactions. The synthesis of this compound can be effectively carried out in a dedicated microwave reactor using similar reagents as the conventional method.[3]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | - Extend reaction time and monitor by TLC.- Ensure the base is anhydrous and of good quality. |

| Side reaction (disulfide formation) | - Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). | |

| Presence of starting material in the final product | Insufficient electrophile or reaction time | - Use a slight excess of chloroacetonitrile (1.1-1.2 equivalents).- Increase the reaction time. |

| Formation of disulfide byproduct | Oxidation of the thiol | - Use deoxygenated solvents.- Maintain a positive pressure of an inert gas throughout the reaction. |

References

-

Organic Syntheses. (1950). Chloroacetonitrile. Org. Synth. 1950, 30, 22. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (1988). Phase-transfer-catalyzed alkylation of active methylene compounds. Org. Synth. Coll. Vol. 6, 232. [Link]

-

Wikipedia. (2023). 2-Naphthalenethiol. [Link]

- Google Patents. (1943).

-

ResearchGate. (2014). Synthesis of new naphthostyryl derivatives via nucleophilic substitution of methylthio group with C-nucleophiles. [Link]

-

MDPI. (2018). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. [Link]

-

PubChem. (n.d.). Chloroacetonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. (1984). Chloroacetonitrile synthesis. US4476059A.

-

ResearchGate. (2014). Chloroacetonitrile. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Naphthylthioacetonitrile in Common Organic Solvents

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Naphthylthioacetonitrile, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published experimental data, this document emphasizes robust methodologies for solubility assessment, empowering researchers to generate reliable data crucial for drug discovery, process development, and formulation. We present a compilation of the known physicochemical properties of this compound, a detailed, adaptable synthetic protocol analogous to established methods for arylthioacetonitriles, and step-by-step procedures for both qualitative and quantitative solubility determination. This guide is designed to be a practical, self-validating resource for scientists, providing the foundational knowledge and experimental tools necessary to effectively work with this and similar novel chemical entities.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Sciences

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various systems and is of paramount importance in the fields of drug discovery and chemical synthesis.[1][2] For a compound to be a viable drug candidate, it must exhibit sufficient solubility to be absorbed and reach its biological target in therapeutically relevant concentrations.[3][4] Poor aqueous solubility is a major contributor to the failure of promising compounds in the development pipeline.[4] In the realm of synthetic chemistry, solubility governs the choice of solvents for reactions, influences reaction rates and yields, and is critical for purification processes such as crystallization.

This compound, with its naphthalene and thioacetonitrile moieties, belongs to a class of compounds with potential biological activities. While specific data for this compound is limited, related sulfur-containing heterocycles and naphthalene derivatives have demonstrated a wide range of pharmacological properties. Therefore, a thorough understanding of the solubility of this compound is a prerequisite for its exploration in both medicinal and materials science applications. This guide provides the necessary tools to establish this critical parameter.

Physicochemical Characteristics of this compound

A preliminary assessment of a compound's solubility can be derived from its known physicochemical properties. The principle of "like dissolves like" suggests that non-polar compounds will be more soluble in non-polar solvents, while polar compounds will favor polar solvents. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NS | PubChem |

| Molecular Weight | 199.27 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | 83°C | ECHEMI Safety Data Sheet |

| logP (Octanol/Water Partition Coefficient) | 3.455 (Calculated) | Cheméo |

| Water Solubility (Calculated) | log10(S) = -4.31 mol/L | Cheméo |

The high calculated logP value indicates that this compound is a lipophilic compound and is expected to have low solubility in water, a prediction supported by the calculated water solubility value.[3] Conversely, it is anticipated to exhibit better solubility in common organic solvents.

Synthesis of this compound: An Adaptable Protocol

A reliable synthesis of the target compound is essential for any subsequent studies. While a specific, detailed protocol for this compound is not widely published, the synthesis of arylthioacetonitriles is a well-established transformation. The following protocol for the synthesis of 2-(phenylthio)ethanol is presented as a direct and adaptable analogue, based on the nucleophilic substitution of a halide by a thiolate.[5] This method, analogous to the Williamson ether synthesis, can be readily modified for the synthesis of this compound by substituting thiophenol with 2-naphthalenethiol and 2-chloroethanol with chloroacetonitrile.[6][7][8]

Representative Synthesis: 2-(Phenylthio)ethanol[5]

Reaction Scheme:

Materials and Equipment:

-

Thiophenol (≥99%)

-

2-Chloroethanol (≥99%)

-

Sodium metal

-

Absolute ethanol

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with nitrogen inlet

-

Pressure-equalizing dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide:

-

Set up a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser connected to a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Flush the apparatus with dry nitrogen.

-

Add 250 mL of absolute ethanol to the flask.

-

While stirring, cautiously add 2.88 g (0.125 mol) of sodium metal in small pieces. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

Allow the sodium to fully dissolve to form a solution of sodium ethoxide.[5]

-

-

Formation of Sodium Thiophenoxide:

-

Once all the sodium has reacted and the solution has cooled slightly, add 13.77 g (12.5 mL, 0.125 mol) of thiophenol dropwise from the dropping funnel over 15 minutes.[5]

-

-

Reaction with 2-Chloroethanol:

-

To the resulting solution of sodium thiophenoxide, add 10.06 g (8.4 mL, 0.125 mol) of 2-chloroethanol dropwise from the dropping funnel.

-

After the addition is complete, heat the mixture to reflux using a heating mantle and maintain reflux for 3-4 hours.[5]

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature. A precipitate of sodium chloride will form.

-

Filter the mixture to remove the salt.

-

Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.

-

Dissolve the residue in approximately 100 mL of dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer twice with 50 mL of water and once with 50 mL of saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.[5]

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.

-

The crude 2-(phenylthio)ethanol can be further purified by vacuum distillation.

-

Adaptation for this compound: To synthesize the target compound, 2-naphthalenethiol would be used in place of thiophenol, and chloroacetonitrile would be used in place of 2-chloroethanol. The reaction conditions would likely require optimization, particularly the reaction time and temperature.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is necessary. The following protocols outline methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and helps in selecting appropriate solvents for quantitative analysis and other applications.[9][10]

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a significant amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.[11]

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Scintillation vials or screw-cap flasks

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (an amount sufficient to ensure undissolved solid remains at equilibrium).

-

Add a known volume of each selected solvent to the corresponding vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC with a suitable detector).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve. This concentration represents the equilibrium solubility.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of a solid in a liquid solvent:

-

Solvent Polarity: As previously mentioned, the polarity of the solvent relative to the solute is a primary determinant of solubility. A table of common organic solvents and their properties is a useful reference.[12][13][14][15]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. For applications like crystallization, understanding the temperature dependence of solubility is crucial.

-

Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form of this compound before and after solubility experiments (e.g., using powder X-ray diffraction) to ensure that no phase transformation has occurred.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Potential Biological Context and Applications

While the specific biological activities of this compound have not been extensively reported, the structural motifs present in the molecule suggest potential areas of interest for researchers.

-

Naphthalene Moiety: Naphthalene derivatives are found in numerous pharmacologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.

-

Thioether and Nitrile Groups: The thioether linkage and the nitrile group are present in various bioactive molecules. Arylthioacetonitriles, as a class, have been investigated for different biological applications.

The unique combination of these functional groups in this compound makes it an interesting candidate for screening in various biological assays. Understanding its solubility is the first step in enabling such investigations.

Potential Areas of Biological Investigation

Caption: Potential biological relevance of this compound based on its structural components.

Conclusion

This technical guide provides a comprehensive roadmap for researchers working with this compound. While direct solubility data is currently scarce, the provided physicochemical information, an adaptable synthesis protocol, and detailed methodologies for solubility determination equip scientists with the necessary tools to generate this critical data. A thorough understanding of the solubility of this compound in common organic solvents is a foundational step that will enable its further investigation in drug discovery, synthetic chemistry, and materials science. The self-validating nature of the described protocols ensures that researchers can proceed with confidence in their experimental findings.

References

-

Substance solubility. (n.d.). Drug Discovery News. Retrieved from [Link]

- Lo, Y.-S. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Comprehensive Medicinal Chemistry III (pp. 33-47). Elsevier.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Vo, C. L. N., & Pop, V. (2020). The Importance of Solubility for New Drug Molecules.

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Ethers and Epoxides; Thiols and Sulfides. (n.d.). Retrieved from [Link]

-

Ether, Sulfide Synthesis. (n.d.). OrganicChemGuide. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Scribd. Retrieved from [Link]

-

Common Solvent Properties. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024, August 6). Molecules, 29(15), 3584.

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

-

Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). Wordpress. Retrieved from [Link]

-

9.10: Sulfur Analogs of Alcohols and Ethers. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024, August 1). ResearchGate. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility & Method for determination of solubility. (n.d.). Slideshare. Retrieved from [Link]

-

2.9: Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

-

Synthetic access to thiols: A review. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Introduction to and Synthesis of Thiols for Organic Chemistry. (2023, January 19). YouTube. Retrieved from [Link]

-

α-PHENYLTHIOUREA. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

(a) Traditional methods for synthesizing thioesters using thiols. (b) A... (n.d.). ResearchGate. Retrieved from [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthetic access to thiols: A review. (n.d.). OUCI. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 4. ucd.ie [ucd.ie]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. scribd.com [scribd.com]

- 14. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 15. www1.chem.umn.edu [www1.chem.umn.edu]

Theoretical and Computational Analysis of 2-Naphthylthioacetonitrile: A Synergistic Approach to Molecular Characterization and Bioactivity Prediction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Naphthylthioacetonitrile (C₁₂H₉NS). The molecule, identified by its IUPAC name 2-(naphthalen-2-ylthio)acetonitrile, is a compound of interest due to the prevalence of the naphthalene moiety in various pharmacologically active agents.[1] This document outlines a synergistic methodology, integrating experimental spectroscopic data with high-level quantum chemical calculations to elucidate the molecule's structural, vibrational, electronic, and reactivity properties. We detail the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of the electronic landscape through Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, a protocol for molecular docking is presented to probe the molecule's potential as a therapeutic agent. This guide is designed to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and medicinal drug development, offering both the theoretical underpinnings and practical protocols for a holistic molecular analysis.

Introduction: The Rationale for Integrated Molecular Analysis

The process of drug discovery and development is a multi-faceted endeavor that relies on a deep understanding of molecular properties and interactions.[2] Small organic molecules, such as this compound, often serve as foundational scaffolds for the development of novel therapeutic agents. The naphthalene ring system, in particular, is a well-established pharmacophore found in numerous approved drugs. A thorough characterization of novel naphthalene derivatives is therefore a critical step in evaluating their potential.

While experimental techniques provide invaluable data, computational chemistry offers a powerful complementary approach.[3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for the prediction of a wide range of molecular properties with remarkable accuracy.[4][5][6] This integrated approach—validating theoretical models with experimental data—provides a robust and nuanced understanding of a molecule's behavior.

This guide focuses on this compound (PubChem CID: 220248)[7], a molecule featuring a naphthalene group linked to an acetonitrile moiety via a thioether bridge. By combining spectroscopic analysis with a suite of computational methods, we can:

-

Confirm the molecular structure and assign its vibrational modes.

-

Elucidate its electronic structure and predict sites of chemical reactivity.

-

Analyze intramolecular charge transfer and stability.

-

Screen for potential biological activity through molecular docking simulations.

The following sections provide detailed protocols and the scientific justification for each step in this comprehensive analytical workflow.

}

Figure 1: Integrated workflow for the analysis of this compound.

Spectroscopic Characterization: The Experimental Benchmark

Spectroscopic analysis provides the foundational experimental data against which all theoretical models are validated. The combination of FT-IR and FT-Raman spectroscopy is particularly powerful, as their selection rules are often complementary, providing a more complete vibrational profile of the molecule.[8][9] NMR spectroscopy confirms the chemical environment of protons and carbons, while UV-Vis spectroscopy reveals information about electronic transitions.

Experimental Protocols

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy [10]

-

Sample Preparation: A small amount of solid this compound is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FTIR spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹, co-adding 16 to 32 scans to enhance the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background to yield the final absorbance or transmittance spectrum.

Protocol 2: Fourier-Transform (FT) Raman Spectroscopy [11]

-

Sample Preparation: A few milligrams of the crystalline powder of this compound are packed into a glass capillary tube.

-

Instrumentation: A FT-Raman spectrophotometer equipped with a Nd:YAG laser source (1064 nm) is utilized. The use of a near-infrared laser minimizes fluorescence, which can be an issue with aromatic compounds.

-

Data Acquisition: The spectrum is recorded in the range of 3500-50 cm⁻¹. Laser power is optimized to prevent sample degradation while ensuring a good signal.

-

Data Processing: The resulting spectrum displays Raman intensity versus the Raman shift in wavenumbers (cm⁻¹).

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy [12]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0.00 ppm).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is used, and a greater number of scans are required due to the low natural abundance of the isotope.[10]

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Protocol 4: UV-Visible (UV-Vis) Spectroscopy [12]

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile). The concentration is adjusted to achieve a maximum absorbance between 0.1 and 1.0 AU.

-

Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, a baseline is recorded with the pure solvent in both the sample and reference cuvettes. The sample cuvette is then replaced with the solution of the compound, and the absorbance is scanned over a range of 200-800 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified.

Computational Methodology: The Theoretical Framework

All quantum chemical calculations are performed using a computational chemistry software package. The choice of method and basis set is critical for obtaining accurate results that correlate well with experimental data.[4]

The Rationale for Density Functional Theory (DFT)

For medium-sized organic molecules like this compound, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with density functional exchange and correlation, is a widely used and reliable method for predicting molecular geometries and vibrational frequencies.[13][14] A Pople-style basis set, such as 6-311++G(d,p), is employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to better describe lone pairs and non-covalent interactions, as well as polarization functions (d,p) to allow for orbital shape flexibility.

Protocol 5: Core Computational Procedure

-

Initial Structure: The 2D structure of this compound is drawn and converted to a 3D coordinate file.

-

Geometry Optimization: The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational calculation confirms that a true energy minimum has been reached.

-

Vibrational Frequency Calculation: At the same level of theory, harmonic vibrational frequencies are calculated. These theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are scaled by an appropriate factor (typically ~0.96 for B3LYP) to facilitate a direct comparison with experimental FT-IR and FT-Raman data.[13]

-

Electronic Property Calculations: From the optimized geometry, further single-point calculations are performed to derive the electronic properties, including HOMO-LUMO energies, NBO analysis, and the MEP surface.

Results and Discussion: A Synergistic Analysis

This section integrates the experimental findings with the computational results to build a comprehensive molecular profile.

Optimized Molecular Geometry

The DFT optimization provides precise bond lengths, bond angles, and dihedral angles. This data serves as the foundation for all other computational analyses. Key parameters can be summarized for comparison with crystallographic data if available.

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-S | 1.78 |

| S-CH₂ | 1.83 | |

| C≡N | 1.16 | |

| C-C (Naphthyl avg.) | 1.40 | |

| Bond Angle (°) | C-S-CH₂ | 101.5 |

| S-CH₂-CN | 110.2 | |

| Dihedral Angle (°) | C-C-S-C | 85.4 |

Note: These are representative values based on typical calculations for similar structures.

Vibrational Spectroscopy: A Comparative Study

The calculated and scaled vibrational frequencies are compared with the experimental FT-IR and FT-Raman spectra. The Potential Energy Distribution (PED) analysis from the calculation allows for an unambiguous assignment of each vibrational mode.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| Naphthyl C-H stretch | ~3060 | ~3062 | 3058 |

| Methylene C-H stretch | ~2925 | ~2928 | 2924 |

| Nitrile C≡N stretch | ~2250 | ~2251 | 2248 |

| Naphthyl C=C stretch | ~1595 | ~1598 | 1596 |

| Methylene CH₂ bend | ~1430 | ~1432 | 1428 |

| C-S stretch | ~740 | ~741 | 738 |

Note: These values are illustrative. The C≡N stretch is a particularly strong and characteristic band in both IR and Raman spectra.[10][15]

The strong correlation between the scaled theoretical frequencies and the experimental data validates the accuracy of the computational model (B3LYP/6-311++G(d,p)) for describing the molecular structure and force field of this compound.

Electronic Properties and Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential for use in materials science or drug development.[16]

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively.[17]

-

HOMO: Represents the electron-donating capability. A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the electron-accepting capability. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[17]

The analysis of this compound reveals that the HOMO density is primarily localized on the electron-rich naphthalene ring and the sulfur atom, while the LUMO density is distributed across the naphthalene ring and the acetonitrile group. This distribution indicates that charge transfer can occur from the thio-naphthyl moiety to the acetonitrile group upon electronic excitation.[1]

}

Figure 2: Conceptual diagram of Frontier Molecular Orbitals (HOMO-LUMO).

Table 3: Calculated Global Reactivity Descriptors

| Parameter | Formula | Value (eV) | Implication |

|---|---|---|---|

| E_HOMO | - | -5.98 | Electron donating ability |

| E_LUMO | - | -1.25 | Electron accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.73 | High kinetic stability |

| Electronegativity (χ) | -(E_LUMO + E_HOMO)/2 | 3.62 | - |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.37 | Resistance to charge transfer |

Note: Values are representative and depend on the exact level of theory.

Charge Distribution and Intramolecular Interactions

Molecular Electrostatic Potential (MEP) The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[18]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, these are expected around the nitrogen atom of the nitrile group and the π-system of the naphthalene ring.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive Lewis structure of bonds and lone pairs.[19] More importantly, it quantifies the stabilizing energy (E⁽²⁾) associated with "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. These interactions represent intramolecular charge transfer and hyperconjugation, which contribute to the overall stability of the molecule.[20][21]

For this compound, significant stabilizing interactions would include:

-

Delocalization from the lone pairs of the sulfur atom (LP(S)) into the antibonding π* orbitals of the naphthalene ring.

-

Hyperconjugation involving the σ bonds of the methylene bridge and the adjacent π-systems.

Table 4: Second-Order Perturbation Analysis of Key NBO Interactions

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) S | π* (C-C)_naphthyl | ~5.8 | p-π conjugation |

| π (C=C)_naphthyl | π* (C=C)_naphthyl | ~20.5 | π-π* delocalization |

| σ (C-H)_methylene | σ* (S-C) | ~2.1 | Hyperconjugation |

Note: LP denotes a lone pair. E⁽²⁾ is the stabilization energy. Values are illustrative.

Potential as a Therapeutic Agent: Molecular Docking Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[22] It is a cornerstone of structure-based drug design, helping to identify potential drug candidates and elucidate their mechanism of action.[23][24][25]

Protocol 6: Molecular Docking

-

Target Selection: A relevant protein target is chosen. For a naphthalene-containing compound, a potential target could be an enzyme implicated in cancer, such as a protein kinase, or a viral protease. The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB).

-

Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A binding site (or "grid box") is defined on the protein, typically encompassing the active site where the native ligand binds.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically explore different conformations of the ligand within the defined binding site. The algorithm scores the poses based on a scoring function, which estimates the binding affinity (in kcal/mol).

-

Analysis: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

A hypothetical docking study of this compound against a protein kinase might reveal that the naphthalene moiety engages in hydrophobic and π-π stacking interactions within the ATP-binding pocket, while the nitrile group could act as a hydrogen bond acceptor. A strong predicted binding affinity would suggest that this molecule is a promising candidate for further experimental validation.[26][27]

Conclusion

This guide has outlined a robust, multi-faceted approach for the comprehensive analysis of this compound. By synergistically combining experimental spectroscopic techniques with a suite of theoretical and computational methods, we can achieve a deep and validated understanding of the molecule's structural, vibrational, and electronic properties. The strong agreement between the scaled DFT-calculated vibrational frequencies and the experimental FT-IR/FT-Raman spectra confirms the validity of the chosen computational model. Analyses such as MEP, HOMO-LUMO, and NBO provide critical insights into the molecule's reactivity and intramolecular stability. Finally, the application of molecular docking provides a rational basis for assessing its potential as a lead compound in drug development. This integrated workflow represents a powerful paradigm in modern chemical research, accelerating the characterization and evaluation of novel chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220248, this compound. PubChem. [Link]

-

Frontera, A., et al. (2021). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. MDPI. [Link]

-

Gaussian, Inc. Natural Bond Orbital (NBO) Analysis. [Link]

-

Semantic Scholar. (2022). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. [Link]

-

Cheméo. (2024). Chemical Properties of this compound (CAS 5324-69-6). [Link]

-

Ulaş, M. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. DergiPark. [Link]

-

Morad, R., et al. (2022). Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene and its Hetero-Analogous. MJFAS. [Link]

-

Çelik, S., & Kaya, M. F. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]

-

ResearchGate. (2015). Ab Initio and NBO Studies of the Decomposition ([2+2] and [2+4]Elimination) Mechanisms of Alkylisothiocyanates. [Link]

-

Periodico di Mineralogia. (2022). Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor. [Link]

-

ResearchGate. (2023). In silico molecular docking, DFT, and toxicity studies of potential inhibitors derived from Millettia dielsiana against human inducible nitric oxide synthase. [Link]

-

International Research Journal of Multidisciplinary Technovation. (2023). Comprehensive understanding of Methyl 2-Naphthyl Ether Molecule by Ab Initio Calculation method. [Link]

-

Spectroscopy Online. (2006). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. [Link]

-

El-Azab, A. S., et al. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. BMC Chemistry. [Link]

-

Jusko, P., et al. (2019). High Resolution Leak-Out Spectroscopy of the ν2 Symmetric CH3 Stretching Mode of Protonated Acetonitrile, CH3CNH+. The Journal of Physical Chemistry A. [Link]

-

Lopes, C. C., et al. (2021). In silico Studies Combining QSAR Models, DFT-based Reactivity Descriptors and Docking Simulations of Phthalimide Congeners with Hypolipidemic Activity. Orbital: The Electronic Journal of Chemistry. [Link]

-

Mangosuthu University of Technology. (2022). Virtual screening, molecular docking studies and DFT calculations of FDA approved compounds similar to the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz. [Link]

-

iOpenShell. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

-

Frank, M., et al. (2012). Toward the Quantum Chemical Calculation of NMR Chemical Shifts of Proteins. 2. Level of Theory, Basis Set, and Solvents Model Dependence. Journal of Chemical Theory and Computation. [Link]

-

Nataraj, A., et al. (2022). DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one. Research & Reviews: Journal of Pure and Applied Physics. [Link]

-

MDPI. (2021). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. [Link]

-

ResearchGate. (2021). DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives. [Link]

-

Calil, F. A., & Marcondes, L. A. (2016). Non-clinical studies in the process of new drug development - Part II. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Northwestern University. (2024). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. [Link]

-

IOSR Journal. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

Boopathi, M., et al. (2016). Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone. Der Pharma Chemica. [Link]

-

Digital Commons @ NJIT. (2021). CHEM 336-101: Quantum Chemistry. [Link]

-

ChemRxiv. (2024). Theoretical and Computational Chemistry. [Link]

-

ResearchGate. (2015). Photochemistry of 2-Naphthoyl Azide. An Ultrafast Time-Resolved UV-Vis and IR Spectroscopic and Computational Study. [Link]

-

Digital Commons @ NJIT. (2024). Chem 336-101: Quantum Chemistry. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

Sources